Cirramycin F1 is a notable member of the cirramycin family of antibiotics, specifically classified as a 16-membered macrolide. It was isolated from a mutant strain of Streptomyces cirratus, designated as B-1425, during research aimed at developing new antibiotic agents. The compound exhibits antibacterial activity primarily against Gram-positive bacteria, although its efficacy is reported to be lower than that of its precursor, cirramycin A1. The structural elucidation of cirramycin F1 has been achieved through spectral interpretation and analysis of degradation products, revealing significant insights into its molecular composition and functional characteristics .
Cirramycin F1 is derived from the fermentation products of Streptomyces cirratus JTB-3, particularly from a mutant strain that enhances its production. The classification of this compound falls under the category of macrolide antibiotics, which are characterized by their large lactone rings and are known for their ability to inhibit bacterial protein synthesis. This classification is essential for understanding its mechanism of action and potential applications in treating bacterial infections .
The synthesis of cirramycin F1 involves both natural biosynthetic pathways and biotransformation techniques. The primary method for producing this antibiotic includes the fermentation of Streptomyces cirratus mutant strains. Additionally, researchers have employed biotransformation methods using blocked mutant strains to convert cirramycin A1 into cirramycin F1, indicating a strategic approach to enhance antibiotic production.
The fermentation process typically involves culturing the Streptomyces strains in a nutrient-rich medium under controlled conditions to optimize yield. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are utilized to monitor the production and purity of cirramycin F1 during synthesis .
The molecular structure of cirramycin F1 is characterized by a 16-membered macrolide ring that includes a unique sugar moiety, specifically L-rhodinose. This structure is crucial for its biological activity and interaction with bacterial ribosomes.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy have been employed to elucidate the structure of cirramycin F1. These methods provide detailed information about the arrangement of atoms within the molecule, confirming its identity and structural integrity .
Cirramycin F1 participates in several chemical reactions typical for macrolides, including hydrolysis and esterification. These reactions can affect its stability and bioactivity.
The stability of cirramycin F1 can be influenced by environmental factors such as pH and temperature, which may lead to degradation or alteration in its chemical properties. Understanding these reactions is vital for optimizing storage conditions and formulation strategies in pharmaceutical applications .
Cirramycin F1 exerts its antibacterial effects primarily through inhibition of protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, blocking peptide elongation during translation.
Research indicates that while cirramycin F1 is effective against various Gram-positive bacteria, it demonstrates reduced potency compared to other members of its class, suggesting that structural modifications may enhance its activity against resistant strains .
Cirramycin F1 typically appears as a white to off-white powder with a specific melting point range that is characteristic for macrolide antibiotics.
The chemical properties include solubility in organic solvents like methanol and ethanol but limited solubility in water. Its stability profile suggests susceptibility to hydrolysis under acidic conditions, which can impact its formulation in aqueous solutions.
Analytical data from studies indicate that cirramycin F1 retains activity under specific storage conditions but may degrade if exposed to extreme temperatures or pH levels outside the optimal range .
Cirramycin F1 has significant potential in scientific research and clinical applications due to its antibacterial properties. It can be used in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4